molecular formula C8H3BrClF3O B3289237 2-Bromo-4-(trifluoromethyl)benzoyl chloride CAS No. 85663-09-8

2-Bromo-4-(trifluoromethyl)benzoyl chloride

Cat. No. B3289237
CAS RN: 85663-09-8
M. Wt: 287.46 g/mol
InChI Key: OYNCLPJBWRMJJU-UHFFFAOYSA-N
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Description

“2-Bromo-4-(trifluoromethyl)benzoyl chloride” is a chemical compound with the molecular formula BrC6H3(CF3)SO2Cl . It has a molecular weight of 323.51 . This compound is used in chemical synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrClF3O/c9-4-1-2-5 (7 (10)14)6 (3-4)8 (11,12)13/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

This compound may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .


Physical And Chemical Properties Analysis

This compound has a boiling point of 235-236 °C (lit.) and a density of 1.865 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.5270 (lit.) .

Scientific Research Applications

Synthesis and Characterization

  • 2-Bromo-4-(trifluoromethyl)benzoyl chloride plays a crucial role as an intermediate in the synthesis of various chemicals. Zhou Xiao-rui (2006) described its use in synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride, emphasizing its higher economic value due to the simplicity of the technique involved (Zhou Xiao-rui, 2006).

Applications in Organic Chemistry

  • In the field of organic chemistry, this compound is used for various reactions and syntheses. For example, Julian Lloyd and P. Ongley (1965) demonstrated its use in the electrophilic substitution of benzocyclobutene, highlighting its role in producing various benzoylated products (Julian Lloyd & P. Ongley, 1965).

Role in Polymerization and Medicinal Chemistry

  • In the synthesis of benzoyl peroxide, a compound used in flour bleaching, whey processing, polymerization of plastics, and as an active component in acne medication, 2-Bromo-4-(trifluoromethyl)benzoyl chloride is utilized as a precursor. B. Her et al. (2014) detailed a three-step synthesis process starting from bromobenzene, highlighting its significance in educational and practical organic chemistry contexts (B. Her, Alexandra E. Jones, & James W. Wollack, 2014).

Use in Advanced Chemical Synthesis

  • The compound is also important in the synthesis of complex chemical structures like dendrimers and other polymeric materials. For instance, V. Percec et al. (1994's research detailed its application in synthesizing monomers for the creation of hyperbranched polymers (V. Percec, P. Chu, & M. Kawasumi, 1994).

In Bromination Reactions

  • D. Suarez et al. (2009) explored the use of 2-Bromo-4-(trifluoromethyl)benzoyl chloride in benzylic brominations. They highlighted its efficiency in clean, rapid, and high-yielding reactions, replacing more toxic solvents with (trifluoromethyl)benzene (D. Suarez, G. Laval, et al., 2009).

In Glycoside Synthesis

  • The compound also finds applications in the synthesis of sugar cores from phenylpropanoid glycosides, as demonstrated by Zhong-Jun Li et al. (1994). They used it in the selective benzoylation of glycopyranosides, which are significant in the synthesis of natural products and medicinal compounds (Zhong-Jun Li, Hendra Huang, & M. Cai, 1994).

In Novel Synthetic Approaches

  • New methods for synthesizing complex organic compounds like N, N, N-triethyl derivatives have been developed using this chemical as a starting material. Weijian Chen and Yu-San Ren (2014) outlined a process involving 4-methyl-benzoic acid and caprolactam, demonstrating its versatility in organic synthesis (Weijian Chen & Yu-San Ren, 2014).

In Catalytic Reactions

  • T. Yasukawa et al. (2002) reported its use in iridium-catalyzed reactions of aroyl chlorides with internal alkynes to produce naphthalenes and anthracenes, showcasing its importance in catalytic organic synthesis (T. Yasukawa, T. Satoh, et al., 2002).

Safety And Hazards

This compound is classified as a skin irritant . It causes severe skin burns and eye damage . It’s also moisture sensitive and contact with water liberates toxic gas . It’s recommended to avoid contact with skin and eyes, and not to breathe dust, mist, or vapors .

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNCLPJBWRMJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KP Bøgesø - Journal of Medicinal Chemistry, 1983 - ACS Publications
A series of l-piperazino-3-phenylindans was synthesized and tested for neuroleptic and thymoleptic activity. Neuroleptic activity was found only in trans racemates and was associated …
Number of citations: 73 pubs.acs.org

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